molecular formula C12H17Cl2N3OSi B14041671 2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine

2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B14041671
M. Wt: 318.27 g/mol
InChI Key: ULPZLZRREVRBAS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of two chlorine atoms, a trimethylsilyl group, and an ethoxy methyl group attached to the pyrrolopyrimidine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine involves multiple steps. One common method includes the reaction of 2,4-dichloropyrimidine with 2-(trimethylsilyl)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with a suitable reagent to introduce the ethoxy methyl group, resulting in the final product .

Chemical Reactions Analysis

2,4-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine include other pyrrolopyrimidines with different substituents. For example:

    2,4-Dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound has an iodine atom instead of a hydrogen atom at the 5-position.

    2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the additional substituent at the 5-position.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H17Cl2N3OSi

Molecular Weight

318.27 g/mol

IUPAC Name

2-[(2,4-dichloropyrrolo[3,2-d]pyrimidin-5-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)7-6-18-8-17-5-4-9-10(17)11(13)16-12(14)15-9/h4-5H,6-8H2,1-3H3

InChI Key

ULPZLZRREVRBAS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1C(=NC(=N2)Cl)Cl

Origin of Product

United States

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